7-(Trimethylsilyl)hept-6-ynoic acid
CAS No.:
Cat. No.: VC14248573
Molecular Formula: C10H18O2Si
Molecular Weight: 198.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O2Si |
|---|---|
| Molecular Weight | 198.33 g/mol |
| IUPAC Name | 7-trimethylsilylhept-6-ynoic acid |
| Standard InChI | InChI=1S/C10H18O2Si/c1-13(2,3)9-7-5-4-6-8-10(11)12/h4-6,8H2,1-3H3,(H,11,12) |
| Standard InChI Key | MCAHLKISWROEJU-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CCCCCC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a hept-6-ynoic acid backbone modified by a trimethylsilyl (TMS) group at the seventh carbon. Its IUPAC name, 7-trimethylsilylhept-6-ynoic acid, reflects this substitution pattern. The canonical SMILES representation (C[Si](C)(C)C#CCCCCC(=O)O) highlights the alkyne moiety and carboxylic acid terminus.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂Si |
| Molecular Weight | 198.33 g/mol |
| IUPAC Name | 7-trimethylsilylhept-6-ynoic acid |
| InChI Key | MCAHLKISWROEJU-UHFFFAOYSA-N |
| Canonical SMILES | CSi(C)C#CCCCCC(=O)O |
The TMS group enhances thermal stability and modulates electronic properties, making the alkyne less prone to undesired side reactions.
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves trimethylsilylation of hept-6-ynoic acid using agents like chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS). The reaction typically proceeds under anhydrous conditions with a base such as triethylamine to scavenge HCl:
Applications in Organic Synthesis
Alkyne Protection and Functionalization
The TMS group acts as a protecting group for terminal alkynes, enabling selective transformations of the carboxylic acid moiety. Subsequent deprotection under mild conditions (e.g., fluoride ions) regenerates the alkyne without disrupting acid-sensitive functionalities.
Intermediate in Heterocycle Synthesis
The compound’s alkyne and acid groups make it a precursor for oxepenes and bicyclic structures. For instance, iron-catalyzed cyclizations of silylated substrates yield 2,7-disubstituted oxepenes with cis selectivity, a process relevant to terpenoid and antibiotic synthesis .
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